2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one
Description
Chemical Nomenclature and Structural Identity
The systematic IUPAC name This compound delineates its molecular architecture with precision. The core structure consists of a five-membered imidazole ring (1H-imidazole) substituted at position 2 with a nonylamino group (-NH-C~9~H~19~) and at position 5 with a bromoacetyl moiety (-CO-CH~2~Br). The molecular formula is C~14~H~23~BrN~3~O , with a molecular weight of 329.26 g/mol (calculated from PubChem data).
The SMILES notation BrC(=O)Cn1c(ncc1NCCCCCCCCC)N encodes the connectivity: a brominated ketone (BrC=O) attached to a methylene group (CH~2~) linked to the imidazole’s nitrogen at position 1. The nonylamino group branches from position 2, introducing a hydrophobic nine-carbon chain. This structural hybrid merges the electron-rich imidazole ring with electrophilic (bromoacetone) and lipophilic (nonyl) domains, enabling diverse reactivity and solubility profiles.
Key synonyms include:
- 2-Bromo-1-(2-nonylaminoimidazol-5-yl)ethanone
- 5-(Bromoacetyl)-2-nonylaminoimidazole
Historical Context in Heterocyclic Chemistry
Imidazole derivatives have been pivotal in organic synthesis since the 19th century, with Arthur Rudolf Hantzsch’s seminal work on heterocycles laying the groundwork for modern developments. The bromoacetyl-imidazole scaffold emerged in the late 20th century as a versatile intermediate for nucleophilic substitution reactions, leveraging the bromide’s leaving-group potential and the ketone’s electrophilicity.
The incorporation of alkylamino side chains, such as nonylamino, reflects a broader trend in medicinal chemistry to enhance membrane permeability and target affinity. For example, antifungal azoles like ketoconazole employ hydrophobic tails to interact with fungal cell membranes. The nonyl group in this compound likely serves a similar purpose, though its specific applications remain exploratory.
Significance of Imidazole Core Modifications
Modifications to the imidazole core profoundly influence electronic, steric, and solubility properties:
Properties
CAS No. |
88723-47-1 |
|---|---|
Molecular Formula |
C14H24BrN3O |
Molecular Weight |
330.26 g/mol |
IUPAC Name |
2-bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C14H24BrN3O/c1-2-3-4-5-6-7-8-9-16-14-17-11-12(18-14)13(19)10-15/h11H,2-10H2,1H3,(H2,16,17,18) |
InChI Key |
RETINKNWMVAPAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC1=NC=C(N1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-bromo-1-ethanone with a nonylamine derivative and an imidazole precursor. The reaction conditions often require a catalyst and a controlled environment to ensure the correct formation of the desired product. For example, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can be used to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions.
Condensation Reactions: The compound can form larger molecules through condensation with other reactants.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted imidazole derivatives, while oxidation reactions could produce imidazole N-oxides.
Scientific Research Applications
2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The nonylamino group can interact with lipid membranes, potentially disrupting cellular processes. The bromine atom can participate in halogen bonding, influencing the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one (Compound 79, )
- Structure : Features a 4-bromophenyl group and a 2-methyl-5-nitroimidazole substituent.
- Synthesis : Prepared via nucleophilic substitution between 2-methyl-5-nitro-1H-imidazole and 2-bromo-1-(4-bromophenyl)ethan-1-one in MeCN with K₂CO₃/TBAB .
- The absence of an aminoalkyl chain reduces lipophilicity, which may limit bioavailability.
2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)ethan-1-one (Compound 3, )
2-Bromo-1-(2,4-dimethylthiazol-5-yl)ethan-1-one (Compound 64, )
Antimicrobial Activity
Kinase Inhibition Potential
- Aminothiazole Derivatives (): Bromoacetyl-containing compounds like 63 and 64 were used as intermediates in kinase inhibitor synthesis. Their reactivity with cysteine residues in kinase active sites is well-documented .
- Target Compound: The imidazole core and nonylamino group could enable dual interactions with kinase ATP-binding pockets and allosteric sites, though experimental validation is required.
Physicochemical Properties
Key Research Findings and Gaps
Synthetic Versatility : Bromoacetyl-imidazole derivatives are valuable intermediates for constructing heterocyclic hybrids, as demonstrated in the synthesis of Schiff’s base antimicrobials and kinase inhibitors .
Structural Optimization: The nonylamino substituent in the target compound may address solubility limitations observed in nitro- or benzimidazole-based analogues.
Data Gaps: Direct biological activity data (e.g., MIC, IC₅₀) for 2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one are absent in the literature, highlighting a need for targeted assays.
Biological Activity
2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one is a chemical compound notable for its unique structural features, including a bromine atom and an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.
The molecular formula of this compound is C12H18BrN3O, with a molecular weight of approximately 293.19 g/mol. The presence of the nonylamino group enhances its solubility and interaction with biological systems, making it a candidate for various pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H18BrN3O |
| Molecular Weight | 293.19 g/mol |
| CAS Number | Not specified |
| IUPAC Name | 2-bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethanone |
Research indicates that this compound may function as an inhibitor of specific enzymes involved in cellular processes such as proliferation and apoptosis. The compound's mechanism of action likely involves modulation of signaling pathways that regulate cell growth and survival. Preliminary studies suggest that it may exhibit anticancer properties by interfering with the activity of key enzymes, thereby affecting tumor cell viability and inducing apoptosis.
Anticancer Effects
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through the following mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes that are crucial for tumor growth.
- Apoptosis Induction : It triggers programmed cell death in cancer cells, reducing tumor size and growth rates.
Interaction Studies
Interaction studies reveal that this compound binds to specific molecular targets within cells, leading to alterations in biochemical pathways. These interactions can significantly impact cellular signaling networks, ultimately influencing cell fate decisions.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Breast Cancer Cells : In vitro tests demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. The study attributed this effect to the compound's ability to induce apoptosis through caspase activation.
- Lung Cancer Model : Another study utilized a xenograft model to assess the compound's effects on lung cancer growth. Results indicated a marked decrease in tumor volume when treated with varying concentrations of the compound, suggesting its potential as a therapeutic agent .
Comparative Analysis
To better understand its biological activity, a comparative analysis was conducted against structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone | Lacks bromine; features diethylamino group | Different chemical reactivity |
| 2-Chloro-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone | Contains chlorine instead of bromine | Varying biological activity due to chlorine |
| 2-Iodo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone | Iodine substitution affects reactivity | Potentially unique biological properties |
The presence of bromine in this compound is crucial as it enhances reactivity compared to its analogs, making it a valuable candidate for further medicinal chemistry research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
